molecular formula C26H23FIN5O5 B13851614 Trametinib Impurity-I

Trametinib Impurity-I

Cat. No.: B13851614
M. Wt: 631.4 g/mol
InChI Key: PZDRAVCDHCXECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Trametinib Impurity-I undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include thionyl chloride in methanol for de-acetylation and dichloromethane for dissolution . Major products formed from these reactions include various derivatives of the original impurity, depending on the specific reaction conditions.

Comparison with Similar Compounds

Trametinib Impurity-I can be compared with other process-related impurities of trametinib, such as:

These impurities are formed during the laboratory optimization of trametinib and have a significant impact on the quality of the drug product . This compound is unique due to its specific chemical structure and the conditions under which it is formed.

Properties

Molecular Formula

C26H23FIN5O5

Molecular Weight

631.4 g/mol

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodophenyl)imino-8-hydroxy-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H23FIN5O5/c1-13(34)29-15-5-4-6-17(12-15)32-21-20(23(35)33(25(32)37)16-8-9-16)22(31(3)24(36)26(21,2)38)30-19-10-7-14(28)11-18(19)27/h4-7,10-12,16,38H,8-9H2,1-3H3,(H,29,34)

InChI Key

PZDRAVCDHCXECY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C3=C(C(=NC4=C(C=C(C=C4)I)F)N(C(=O)C3(C)O)C)C(=O)N(C2=O)C5CC5

Origin of Product

United States

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